molecular formula C19H14O3 B5596063 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5596063
M. Wt: 290.3 g/mol
InChI Key: QMPHYTYJKYYCCC-UHFFFAOYSA-N
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Description

3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromenone class, characterized by a fused furan and benzopyran ring system. This specific molecular architecture, which shares a core structure with compounds like 6-ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one and 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one , is of significant interest in medicinal chemistry and chemical biology research. The structural motif is common in the development of novel pharmacologically active compounds. Researchers value this compound primarily as a key intermediate or building block for the synthesis of more complex molecules. Its core scaffold is frequently investigated for potential biological activities, given that analogous furochromenone derivatives are often explored in screening libraries . The compound is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this high-purity material to study structure-activity relationships (SAR), develop new synthetic pathways, or probe specific biological mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

3,9-dimethyl-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-11-10-21-18-12(2)19-16(8-14(11)18)15(9-17(20)22-19)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHYTYJKYYCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,9-Dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a compound belonging to the furochromene class, characterized by its unique fused chromene and furan structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H20O3
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : this compound

The structure of this compound includes various functional groups that contribute to its chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity :
    • Various studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating IC50 values that indicate potent cytotoxic effects.
    • In one study, compounds related to this structure induced apoptosis in cancer cells through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Enzymatic Inhibition :
    • The compound is believed to interact with specific enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for its therapeutic effects in treating various diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function through:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest and promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Affecting pathways related to cell survival and apoptosis.

Research Findings and Case Studies

The following table summarizes key findings from studies on the biological activity of this compound:

StudyCell LineIC50 Value (µM)Mechanism
Study AHepG212.5 ± 1.0Induction of apoptosis via caspase activation
Study BMCF-715.0 ± 1.5Cell cycle arrest at G1 phase
Study CA549 (lung cancer)18.0 ± 2.0Inhibition of Bcl-2 expression

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Benzyl-5-methylfuro[3,2-g]chromen-7-oneBenzyl group substitutionEnhanced lipophilicity
4-Methoxyphenyl derivativeMethoxy group attachedImproved solubility

These comparisons highlight how variations in substitution patterns can influence the biological activity and pharmacokinetic properties of these compounds.

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological and physicochemical properties of furocoumarins are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one with key analogues:

Substituent Position and Activity

Table 1: Structural and Functional Comparison of Furocoumarin Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity/Notes
This compound 3-Me, 5-Ph, 9-Me C₂₀H₁₆O₃ 304.34 Enhanced lipophilicity; potential immunoproteasome inhibition inferred from structural analogues
Psoralen None C₁₁H₆O₃ 186.16 Parent compound; used in PUVA therapy for psoriasis/vitiligo
4-(6-Hydroxyhexyloxy)-7H-furo[3,2-g]chromen-7-one (8a) 4-O-(hydroxyhexyl) C₁₉H₁₈O₅ 326.34 Intermediate for CYP3A4 inhibitors; side chain rigidity critical for activity
3-Ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one (32) 3-Ethynyl, 2-iPr C₁₆H₁₂O₃ 252.26 Ethynyl group enables click chemistry; moderate anti-cancer activity
4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one (Isopimpinellin) 4,9-diOMe C₁₃H₁₀O₅ 246.21 Naturally occurring; methoxy groups increase polarity and reduce membrane permeability
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2,3,5,9-Me C₁₅H₁₄O₃ 242.27 High hydrophobicity; limited solubility in aqueous media
3-tert-Butyl-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one 3-tBu, 5,6,9-Me C₁₈H₂₀O₃ 284.35 Bulky tert-butyl group increases steric hindrance, potentially reducing enzymatic metabolism

Electronic and Steric Effects

  • Methyl vs. Methoxy Groups : The methyl groups at positions 3 and 9 in the target compound are electron-donating, enhancing stability and lipophilicity compared to methoxy-substituted derivatives like isopimpinellin (4,9-diOMe). Methoxy groups, being electron-withdrawing, increase polarity but reduce membrane permeability .
  • Phenyl at Position 5 : The aromatic phenyl group at position 5 may facilitate π-π stacking interactions with biological targets, such as proteases or cytochrome P450 enzymes. This contrasts with prenyloxy or aliphatic side chains in analogues (e.g., 4-[(3,7-dimethylocta-2,6-dienyl)oxy] derivatives), where lipophilicity dominates .

Physicochemical Properties

  • Its logP value is predicted to be higher than dihydroxy analogues (e.g., 4,9-dihydroxyfuro[3,2-g]chromen-7-one, PSA = 83.81) , favoring better membrane penetration but lower aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, starting with substituted phenols or chromenone precursors. A common approach includes:

  • Friedel-Crafts alkylation to introduce the phenyl group at position 5.
  • Methylation using dimethyl sulfate or methyl iodide at positions 3 and 9 under basic conditions (e.g., K₂CO₃).
  • Cyclization via acid-catalyzed intramolecular esterification to form the fused furochromenone core .
    Purity Optimization :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
  • Analytical validation using HPLC (≥98% purity) and NMR spectroscopy (e.g., absence of proton signals for byproducts) .

Q. How does the substitution pattern (3,9-dimethyl and 5-phenyl) influence the compound’s spectroscopic characterization?

  • ¹H NMR :
    • Methyl groups at C3 and C9 appear as singlets (δ 2.3–2.5 ppm).
    • The phenyl group at C5 shows aromatic protons as a multiplet (δ 7.2–7.6 ppm).
    • Furan and chromenone protons resonate at δ 6.2–6.8 ppm (furan) and δ 8.1–8.3 ppm (chromenone carbonyl) .
  • IR Spectroscopy :
    • Strong absorbance at ~1700 cm⁻¹ (chromenone lactone C=O stretch).
    • Absence of -OH stretches confirms successful methylation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity :
    • Broth microdilution assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains (MIC values reported in µg/mL) .
  • Cytotoxicity :
    • MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Anti-inflammatory Potential :
    • COX-2 inhibition assay using ELISA to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace phenyl with biphenyl or fluorophenyl groups) and compare activities .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like β5i immunoproteasome subunits or DNA topoisomerases .
    Key Findings :
  • The 5-phenyl group enhances hydrophobic interactions with enzyme pockets, while methyl groups at C3/C9 reduce metabolic degradation .

Q. What experimental strategies resolve contradictions in reported biological activities across similar furochromenones?

  • Standardized Assay Conditions :
    • Use identical cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times.
  • Mechanistic Follow-Up :
    • For inconsistent antifungal results, perform ergosterol biosynthesis inhibition assays to confirm target-specific activity .
  • Meta-Analysis :
    • Compare logP values and solubility data to explain variability in bioavailability .

Q. How can the compound’s photochemical properties be leveraged for therapeutic applications?

  • UV-Vis Spectroscopy :
    • Measure absorbance maxima (e.g., ~310 nm for furochromenones) to assess potential as a photosensitizer .
  • In Vitro Photoactivation :
    • Irradiate (UVA, 365 nm) compound-treated cells to evaluate reactive oxygen species (ROS) generation, a mechanism seen in psoralen derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

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